(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol
CAS No.:
Cat. No.: VC17528644
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2S |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | (5-methoxythiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C9H10N2O2S/c1-13-8-3-2-7(14-8)9(12)6-4-10-11-5-6/h2-5,9,12H,1H3,(H,10,11) |
| Standard InChI Key | AWLXFQUZHNJHIZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(S1)C(C2=CNN=C2)O |
Introduction
Structural Characteristics and Nomenclature
The compound "(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol" consists of a central methanol group (-CH2OH) bonded to two heterocyclic aromatic rings: a 5-methoxythiophene moiety at the 2-position and a 1H-pyrazole ring at the 4-position. Key structural features include:
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Thiophene ring: A five-membered aromatic ring containing sulfur, substituted with a methoxy group (-OCH3) at the 5-position.
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Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, unsubstituted except at the 4-position.
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Methanol group: A hydroxymethyl (-CH2OH) linker enabling hydrogen bonding and derivatization .
This bifunctional architecture suggests potential for intermolecular interactions, such as hydrogen bonding via the methanol group and π-π stacking through the aromatic systems. The methoxy group on thiophene may enhance solubility and electronic effects, as seen in related thiophene derivatives .
Hypothetical Synthesis Pathways
Suzuki-Miyaura Cross-Coupling for Thiophene-Pyrazole Assembly
A plausible route involves Suzuki coupling to connect the thiophene and pyrazole units. For example, (5-methoxythiophen-2-yl)boronic acid could react with a halogenated pyrazole-methanol precursor under Pd catalysis, analogous to methods used for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines . Optimized conditions might include:
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Catalyst: PdCl2(dppf)·DCM
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Base: K2CO3
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Solvent: 1,4-dioxane/ethanol/water mixture
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Temperature: 80–100°C
Yields could range from 40% to 60%, based on similar cross-coupling reactions .
Direct Functionalization of Pyrazole-Methanol Intermediates
Predicted Physicochemical Properties
Based on analogs like (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol (PubChem CID: 2776440) , the target compound’s properties may include:
The methoxy group likely enhances solubility in polar aprotic solvents, while the pyrazole and thiophene rings contribute to π-system interactions .
Challenges in Characterization
Tautomerism and Regioselectivity
The 1H-pyrazole ring exists in tautomeric forms (1H vs. 2H), affecting substituent positioning . Nuclear magnetic resonance (NMR) analysis would require careful interpretation, as seen in studies of pyrazolylchromeno-pyridines .
Synthetic Yield Optimization
Low yields (e.g., 16–26% in Buchwald–Hartwig aminations ) highlight the need for optimized catalysts or alternative routes. Microwave-assisted synthesis or flow chemistry could improve efficiency.
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